Methyl 7-(3-methoxyphenyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds.
Preparation Methods
The synthesis of METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be achieved through various synthetic routes. One common method involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions typically require specific catalysts and controlled reaction conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: The compound’s biological activities make it a candidate for studying enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Triazolo[4,3-b][1,2,4,5]tetrazines:
The uniqueness of METHYL 7-(3-METHOXYPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C18H15N5O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 7-(3-methoxyphenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15N5O4S/c1-26-11-6-3-5-10(9-11)15-13(16(24)12-7-4-8-28-12)14(17(25)27-2)19-18-20-21-22-23(15)18/h3-9,15H,1-2H3,(H,19,20,22) |
InChI Key |
DMVBPTBPZKKURV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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